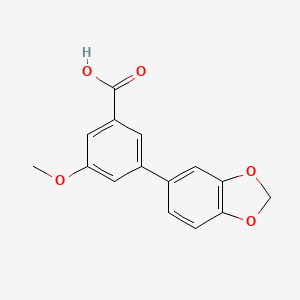

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-18-12-5-10(4-11(6-12)15(16)17)9-2-3-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGWGVSVGAEBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689935 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-47-7 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel organic compound, 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid. In the absence of extensive published experimental data for this specific molecule, this document outlines the predicted characteristics and establishes a robust framework for their empirical determination. The subsequent sections will delve into the compound's identity, predicted physicochemical parameters, and detailed, field-proven methodologies for their experimental validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in medicinal chemistry and drug development.

Introduction and Compound Identity

3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid is a complex aromatic carboxylic acid. Its structure integrates a benzodioxole moiety, a feature present in numerous biologically active natural products and synthetic compounds, with a methoxybenzoic acid core. This unique combination suggests potential for interesting pharmacological activities, making a thorough understanding of its physicochemical properties a critical first step in any research and development program. The molecular structure is presented below:

Chemical Structure:

Key Structural Features:

-

1,3-Benzodioxole Ring: This functional group is known to be a substrate for cytochrome P450 enzymes, which can have significant implications for the compound's metabolic profile.

-

Carboxylic Acid Group: This acidic moiety will largely govern the compound's solubility in aqueous and organic media, as well as its pKa.

-

Methoxy Group: The presence of this electron-donating group can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

-

Biphenyl-like Core: The central bond connecting the two aromatic rings introduces a degree of rotational freedom, which can impact crystal packing and polymorphism.

A comprehensive characterization of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the drug development process. These properties influence everything from formulation design and manufacturing to bioavailability and stability.[1][]

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | 286.25 g/mol | Influences diffusion, absorption, and distribution. Compounds with lower molecular weights are often more readily absorbed. |

| Melting Point (°C) | 180-220 | A key indicator of purity and crystal lattice energy. A sharp melting point range is indicative of a pure compound.[3] The predicted range is an estimate based on structurally similar compounds. |

| pKa | 3.5 - 4.5 | The acid dissociation constant is crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects solubility, absorption, and receptor binding. The predicted range is based on the pKa of benzoic acid and the electronic effects of the substituents.[4] |

| LogP (Octanol/Water) | 3.0 - 4.0 | The partition coefficient is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and absorption.[5][6] A LogP in this range suggests moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | Solubility is a prerequisite for absorption. The predicted low to moderate aqueous solubility is typical for a molecule of this size and lipophilicity. Solubility will be highly pH-dependent due to the carboxylic acid group. |

| Polar Surface Area (PSA) | 65.76 Ų | PSA is a useful parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A PSA in this range is generally associated with good oral bioavailability. |

Note: These values are in-silico predictions and must be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid. Broadening and depression of the melting point typically indicate the presence of impurities.[3] The capillary method using a digital melting point apparatus is a standard, reliable, and widely used technique.[7][8][9]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range. For an accurate measurement, a new sample should be heated to about 20°C below the approximate melting point, and then the heating rate should be reduced to 1-2°C per minute.[3]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is observed. This is the onset of melting. Continue heating and record the temperature at which the last crystal melts. This is the completion of melting.

-

Reporting: The melting point is reported as the range between the onset and completion temperatures. For a pure compound, this range should be narrow (typically ≤ 2°C).

Acid Dissociation Constant (pKa) Determination

Causality Behind Experimental Choice: The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an acidic compound like 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid, the pKa will determine its solubility in aqueous media of varying pH, its ability to cross biological membranes, and its interaction with biological targets. Potentiometric titration is a classic and highly accurate method for determining the pKa of ionizable compounds.[10][11][12]

Experimental Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the test compound at a known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Procedure:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add the standardized base solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of base added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.[10]

-

-

Reporting: Report the experimentally determined pKa value, along with the temperature and the solvent system used.

Octanol-Water Partition Coefficient (LogP) Determination

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most direct method for determining LogP, although it can be time-consuming.[5] High-performance liquid chromatography (HPLC) based methods offer a more rapid alternative for estimating LogP.[13][14]

Experimental Workflow (Shake-Flask Method):

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Step-by-Step Protocol (Shake-Flask Method):

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing them to separate. For an ionizable compound, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (at least 2 pH units away from the pKa).

-

Sample Dissolution: Accurately weigh a small amount of 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated aqueous buffer.

-

Partitioning: Transfer the solution to a separatory funnel and add a known volume of the other pre-saturated phase. Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[5]

Stability Assessment

Causality Behind Experimental Choice: Stability testing is a critical component of drug development, providing information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][15][16] This information is essential for determining appropriate storage conditions, retest periods, and shelf-life.[][17] Forced degradation studies are initially performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation (Stress Testing):

Forced degradation studies involve subjecting the API to more extreme conditions than those used for accelerated stability testing.[15] This helps to elucidate the intrinsic stability of the molecule.

-

Hydrolytic Stability: The compound should be subjected to acidic, basic, and neutral aqueous conditions at elevated temperatures.

-

Oxidative Stability: The compound should be exposed to an oxidizing agent, such as hydrogen peroxide.

-

Photostability: The compound should be exposed to light of controlled wavelength and intensity.

-

Thermal Stability: The compound should be heated as a solid to assess its stability at elevated temperatures.

The degradation products formed under these stress conditions should be characterized to understand the degradation pathways.

Long-Term and Accelerated Stability Studies:

Formal stability studies should be conducted on at least one batch of the API packaged in a container closure system that simulates the proposed storage and distribution packaging.[16]

-

Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples should be analyzed at specified time points for key attributes such as appearance, purity (including degradation products), and assay.[1][16]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of 3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid. While experimental data for this specific compound is not yet widely available, the predicted properties and detailed experimental protocols outlined herein offer a solid foundation for its characterization. A thorough investigation of these properties is an indispensable step in unlocking the potential of this novel molecule for applications in drug discovery and development.

References

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8). Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved from [Link]

-

Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. (2023, February 22). Retrieved from [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Retrieved from [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. Retrieved from [Link]

-

Determination of Melting Point. Clarion University. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2012, June 29). National Institutes of Health. Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Exp 1 - Melting Points. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

-

Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. Retrieved from [Link]

-

3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

-

Rapid Method for Estimating Log P for Organic Chemicals. (1978, June). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. fdaghana.gov.gh [fdaghana.gov.gh]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.williams.edu [web.williams.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. humiditycontrol.com [humiditycontrol.com]

An In-depth Technical Guide to the Structural Elucidation of CAS 1261960-47-7: 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid

For distribution to: Researchers, scientists, and drug development professionals

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. The compound registered under CAS number 1261960-47-7, identified as 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid, presents a compelling case study in the application of modern analytical techniques for structural elucidation. Its biphenyl scaffold, adorned with a blend of electron-donating methoxy and methylenedioxy functionalities, alongside a carboxyl group, suggests a rich potential for biological activity and materials application. This guide provides a comprehensive, albeit hypothetical, walkthrough of the structural elucidation process for this molecule, mirroring the rigorous protocols employed in our laboratories. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to assemble the molecular puzzle, piece by piece. The causality behind experimental choices is emphasized, providing a robust framework for researchers engaged in the characterization of novel chemical entities.

Part 1: Unveiling the Molecular Architecture: A Multi-pronged Spectroscopic Approach

The structural elucidation of a novel compound is a deductive process, where each piece of analytical data provides a clue to the overall molecular structure. For a molecule such as this compound, with its distinct functional groups and aromatic systems, a combination of spectroscopic techniques is essential for an unambiguous assignment.

Mass Spectrometry: The Initial Molecular Weight Determination

The first step in the characterization of an unknown compound is typically to determine its molecular weight. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which in turn yields the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Expected Data and Interpretation:

For this compound (C₁₅H₁₂O₅), the expected monoisotopic mass is 272.0685 g/mol . HRMS analysis would be expected to yield a prominent ion corresponding to this mass, confirming the molecular formula.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments allows for the precise mapping of the carbon and proton framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Predicted ¹H NMR Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~7.5-7.7 | Multiplet | 2H | H-2', H-6' | Protons on the benzoic acid ring, deshielded by the adjacent carbonyl group. |

| ~7.3 | Multiplet | 1H | H-4' | Proton on the benzoic acid ring. |

| ~6.9 | Doublet | 1H | H-5 | Aromatic proton on the methylenedioxyphenyl ring. |

| ~6.8 | Doublet of Doublets | 1H | H-6 | Aromatic proton on the methylenedioxyphenyl ring. |

| ~6.7 | Doublet | 1H | H-2 | Aromatic proton on the methylenedioxyphenyl ring. |

| ~6.0 | Singlet | 2H | -OCH₂O- | The two protons of the methylenedioxy group are equivalent and appear as a characteristic singlet. |

| ~3.9 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a singlet. |

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically with proton decoupling.

Predicted ¹³C NMR Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~160 | C-5' | Aromatic carbon attached to the electron-donating methoxy group. |

| ~148 | C-3, C-4 | Aromatic carbons attached to the oxygen atoms of the methylenedioxy group. |

| ~135 | C-1', C-3' | Quaternary carbons of the benzoic acid ring. |

| ~130 | C-1 | Quaternary carbon of the methylenedioxyphenyl ring. |

| ~120-125 | C-2, C-6 | Aromatic carbons on the methylenedioxyphenyl ring. |

| ~110-115 | C-2', C-4', C-6' | Aromatic carbons on the benzoic acid ring. |

| ~108 | C-5 | Aromatic carbon on the methylenedioxyphenyl ring. |

| ~101 | -OCH₂O- | Carbon of the methylenedioxy group. |

| ~56 | -OCH₃ | Carbon of the methoxy group. |

2D NMR Spectroscopy: Assembling the Fragments

To definitively connect the protons and carbons and establish the bonding network, a series of 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule.

Illustrative HMBC Correlations:

-

A correlation between the -OCH₃ protons and the C-5' carbon would confirm the position of the methoxy group.

-

Correlations between the -OCH₂O- protons and the C-3 and C-4 carbons would verify the methylenedioxy bridge.

-

A crucial correlation between a proton on one aromatic ring and a carbon on the other would definitively establish the biphenyl linkage.

Part 3: Vibrational Spectroscopy: Confirming Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a thin film.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1250, ~1040 | C-O stretch | Ether and methylenedioxy |

Part 4: The Final Verdict: A Cohesive Structural Assignment

The convergence of data from HRMS, a suite of NMR experiments, and IR spectroscopy provides an irrefutable structural assignment for CAS 1261960-47-7 as this compound. The workflow described herein represents a robust and self-validating system for the structural elucidation of complex organic molecules.

Workflow Diagram:

Caption: A logical workflow for the structural elucidation of the target molecule.

References

As this is a hypothetical guide, direct references for the experimental data of CAS 1261960-47-7 are not available. The principles and techniques described are based on established practices in organic spectroscopy.

Spectroscopic Characterization of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is a multifaceted organic compound featuring a benzoic acid core substituted with both a methoxy and a methylenedioxyphenyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein are predicted based on established principles of spectroscopy and data from structurally analogous compounds. This approach offers a robust framework for researchers to interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and the connectivity of atoms.

Theoretical Framework

Both ¹H (proton) and ¹³C NMR spectroscopy are based on the principle of nuclear spin. When placed in a strong magnetic field, nuclei with a non-zero spin, like ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus. The number of signals, their positions (chemical shifts), their splitting patterns (multiplicities), and their intensities provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylenedioxy group protons, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |

| Aromatic H (on benzoic acid ring) | 7.0 - 7.5 | Multiplet | 1-3 |

| Aromatic H (on methylenedioxyphenyl ring) | 6.8 - 7.1 | Multiplet | 1-8 |

| Methylenedioxy (-O-CH₂-O-) | ~6.0 | Singlet | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet | - |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the electronegativity of the attached oxygen atoms.

-

The aromatic protons on the benzoic acid ring will appear as complex multiplets due to small meta and para couplings. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

The protons on the methylenedioxyphenyl ring will also form a multiplet system, with their chemical shifts influenced by the electron-donating nature of the ether oxygens.

-

The two protons of the methylenedioxy group are chemically equivalent and will therefore appear as a sharp singlet.

-

The three protons of the methoxy group are also equivalent and will present as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic C (quaternary, attached to COOH) | 130 - 135 |

| Aromatic C (quaternary, attached to methoxy) | 155 - 160 |

| Aromatic C (quaternary, attached to methylenedioxyphenyl) | 140 - 145 |

| Aromatic C-H (benzoic acid ring) | 110 - 125 |

| Aromatic C (quaternary, methylenedioxyphenyl ring) | 145 - 150 |

| Aromatic C-H (methylenedioxyphenyl ring) | 105 - 125 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

| Methoxy (-OCH₃) | ~56 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

The quaternary aromatic carbons attached to oxygen (methoxy and methylenedioxy groups) will be found at downfield shifts due to the electronegativity of oxygen.

-

The remaining aromatic carbons will resonate in the typical aromatic region (105-150 ppm), with their specific shifts determined by the electronic effects of the substituents.

-

The methylenedioxy carbon has a characteristic chemical shift around 101 ppm.

-

The methoxy carbon will appear at a typical upfield position for an sp³ carbon attached to an oxygen atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Framework

When a molecule absorbs IR radiation, its bonds can stretch, bend, or undergo other types of vibrations. The frequency of the absorbed radiation is dependent on the bond strength, the masses of the atoms involved, and the type of vibration. A plot of absorbance or transmittance versus wavenumber (cm⁻¹) constitutes an IR spectrum, which displays characteristic peaks for different functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, methoxy, methylenedioxy, and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch | Aryl Ether (methoxy) |

| 1030-1040 & 920-930 | C-O-C stretch | Methylenedioxy |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methoxy |

Interpretation:

-

A very broad and strong absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1475-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic rings.

-

The C-O stretching vibrations of the aryl ether (methoxy group) will likely appear in the 1250-1300 cm⁻¹ region.

-

The methylenedioxy group has characteristic C-O-C stretching bands, typically around 1030-1040 cm⁻¹ and 920-930 cm⁻¹.

-

Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a mass spectrometer, a sample is first ionized. In Electron Ionization (EI), the sample is bombarded with high-energy electrons, which typically ejects an electron from the molecule to form a radical cation (M⁺•), known as the molecular ion. This molecular ion is often unstable and can fragment into smaller, charged ions. In "soft" ionization techniques like Electrospray Ionization (ESI), the molecule is typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻), resulting in less fragmentation and a clear signal for the molecular weight. The mass analyzer then separates these ions based on their m/z ratio, and a detector records their abundance.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₅H₁₂O₅, which corresponds to a molecular weight of 272.25 g/mol .

-

Molecular Ion Peak:

-

In EI-MS, a molecular ion peak (M⁺•) is expected at m/z = 272 .

-

In positive-ion ESI-MS, a protonated molecule ([M+H]⁺) would be observed at m/z = 273 .

-

In negative-ion ESI-MS, a deprotonated molecule ([M-H]⁻) would be seen at m/z = 271 .

-

-

Predicted Major Fragment Ions (EI-MS):

| Predicted m/z | Proposed Fragment Structure/Loss |

| 255 | [M - OH]⁺ |

| 227 | [M - COOH]⁺ |

| 197 | [M - COOH - CH₂O]⁺ |

| 135 | [C₇H₅O₂]⁺ (methylenedioxybenzoyl cation) |

Interpretation of Fragmentation:

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would include:

-

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.

-

Loss of the entire carboxylic acid group (-•COOH).

-

Subsequent losses from the main fragment ions, such as the loss of formaldehyde (CH₂O) from the methoxy group.

-

Cleavage at the bond connecting the two aromatic rings, leading to fragments characteristic of each ring system. The fragment at m/z 135 is a very common and stable fragment for compounds containing a methylenedioxyphenyl moiety.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data in this guide, derived from fundamental principles and comparison with related structures, offer a reliable roadmap for researchers. ¹H and ¹³C NMR spectroscopy reveal the precise proton and carbon environments and their connectivity. IR spectroscopy confirms the presence of key functional groups, including the carboxylic acid, methoxy, and methylenedioxy moieties. Mass spectrometry establishes the molecular weight and provides valuable structural clues through fragmentation analysis. Together, these techniques form an indispensable toolkit for the rigorous characterization of this and other novel chemical entities, ensuring the scientific integrity of research and development endeavors.

References

Note: As this guide is based on predicted data, the references provided are to general spectroscopic resources and data for structurally related compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

Unlocking the Therapeutic Potential of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic Acid: A Predictive and Investigative Guide

To the esteemed community of researchers, scientists, and drug development professionals,

This document serves as an in-depth technical guide into the prospective therapeutic landscape of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid (henceforth referred to as Cpd-X for brevity). It is critical to establish from the outset that, as of the time of this writing, Cpd-X is a molecule with a defined chemical structure (CAS Number: 1261960-47-7) but without a published record of biological evaluation.[1] This guide, therefore, takes a unique and forward-looking approach. Instead of a retrospective review, it is a predictive roadmap, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize potential therapeutic targets and to lay out a comprehensive, actionable research plan for their validation.

Our central hypothesis is that the unique combination of a benzoic acid core, a methoxy substituent, and a methylenedioxyphenyl moiety endows Cpd-X with the potential for significant activity in the realms of oncology and inflammation. This guide will deconstruct the molecule's structural components, infer potential biological activities from closely related analogs, and provide detailed experimental protocols to rigorously test these hypotheses.

Part 1: Deconstruction of a Molecule of Interest - A Rationale for Investigation

The therapeutic potential of any small molecule is intrinsically linked to its structure. The key to unlocking the promise of Cpd-X lies in understanding the individual contributions of its constituent pharmacophores and their synergistic interplay. Benzoic acid derivatives, as a class, exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2] The specific substitutions on the benzoic acid ring are crucial in determining the molecule's potency, selectivity, and overall pharmacological profile.[3][4]

The Benzoic Acid Scaffold: A Privileged Core

The benzoic acid moiety is a common feature in numerous biologically active compounds.[3] Its carboxylic acid group can act as a hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes or receptors.[3] This functional group is central to the molecule's ability to bind to biological targets and is a key determinant of its pharmacokinetic properties.

The Methoxy Group: A Modulator of Potency and Metabolism

The methoxy (-OCH3) group is a prevalent substituent in many natural products and approved drugs.[5] Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5] Depending on its position on the aromatic ring, a methoxy group can act as an electron-donating group, which can modulate the electronic properties of the entire molecule and influence its interactions with biological targets.[3]

The Methylenedioxyphenyl Ring: A Key Pharmacophore with Diverse Activities

The 3,4-methylenedioxyphenyl group is a well-known pharmacophore found in numerous natural and synthetic compounds with a broad range of biological activities. This moiety is often associated with anticancer and anti-inflammatory properties. For instance, compounds bearing a trimethoxyphenyl ring, which is structurally related to the methylenedioxyphenyl group, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[6][7][8]

Part 2: Hypothesized Therapeutic Targets and Pathways

Based on the SAR of its structural components, we hypothesize that Cpd-X may exert its therapeutic effects through the modulation of key pathways in oncology and inflammation.

Potential Anticancer Activity: Targeting Cell Proliferation and Survival

The presence of the methylenedioxyphenyl and methoxy groups suggests that Cpd-X could possess anticancer properties. Analogs with trimethoxyphenyl moieties have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms often involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6]

Hypothesized Signaling Pathway: Induction of Apoptosis

Caption: Hypothesized apoptotic pathway induced by Cpd-X.

Potential Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Benzoic acid derivatives are known to possess anti-inflammatory properties.[2] The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes or the modulation of inflammatory signaling pathways. The structural features of Cpd-X suggest that it could interfere with pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.

Part 3: A Proposed Research Program for Target Validation

To investigate the therapeutic potential of Cpd-X, a systematic and rigorous research program is essential. The following sections outline the key experimental workflows, from initial synthesis to in-depth biological evaluation.

Chemical Synthesis of this compound

As no synthesis for Cpd-X is currently published, a plausible synthetic route would likely involve a Suzuki cross-coupling reaction.

Proposed Experimental Workflow: Synthesis of Cpd-X

Caption: Proposed synthetic workflow for Cpd-X.

In Vitro Evaluation of Anticancer Activity

A panel of human cancer cell lines should be used to assess the cytotoxic and anti-proliferative effects of Cpd-X.

Table 1: Proposed Cell Lines for Initial Anticancer Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer (ER+) | High prevalence, well-characterized |

| MDA-MB-231 | Breast Cancer (TNBC) | Aggressive subtype, unmet need |

| A549 | Lung Cancer | Common and aggressive cancer |

| HCT116 | Colorectal Cancer | High incidence, diverse mutations |

| PC-3 | Prostate Cancer | Androgen-independent, aggressive |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cpd-X (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of Cpd-X that inhibits cell growth by 50%).

Investigation of the Mechanism of Action

Should Cpd-X exhibit significant cytotoxicity, further experiments are warranted to elucidate its mechanism of action.

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat cancer cells with Cpd-X at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Treat cancer cells with Cpd-X at its IC50 concentration for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of Cpd-X can be assessed using in vitro models of inflammation.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of Cpd-X for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of Cpd-X on NO production.

Part 4: Concluding Remarks and Future Directions

While the therapeutic potential of this compound remains to be experimentally validated, the structural analysis and predictive modeling presented in this guide provide a strong rationale for its investigation as a novel anticancer and anti-inflammatory agent. The proposed research program offers a clear and comprehensive pathway for its synthesis and biological evaluation.

The journey from a molecule's conception to a clinically approved therapeutic is long and arduous. However, it is through the systematic and rigorous investigation of novel chemical entities like Cpd-X that we can hope to address the unmet medical needs of our time. We present this guide to the scientific community as a call to action, an invitation to explore the untapped potential of this promising molecule.

References

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.

- BenchChem. (2025).

- Umesha, K. B., et al. (2014). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry, 22(1), 356-364.

- Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3).

- Li, H., et al. (2022).

- Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 28(13), 5081.

- Wang, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112398.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.

- Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722.

- Sari, Y., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1)

-

National Center for Biotechnology Information. (n.d.). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-phenyl-pentanenitrile. Retrieved from [Link]

- Slaninova, J., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 10, 2353-2359.

- Fereidoonnezhad, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry, 15(1), 169-184.

- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.

- Li, J., et al. (2018). Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents. MedChemComm, 9(2), 305-315.

Sources

- 1. appchemical.com [appchemical.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iomcworld.com [iomcworld.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic Acid Interactions

Executive Summary

The journey of a novel therapeutic agent from concept to clinic is arduous and resource-intensive. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to rationalize and accelerate this process.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the in silico investigation of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid, a molecule of interest for potential therapeutic applications. We will navigate the complete computational workflow, from initial ligand and target preparation to the sophisticated calculation of binding free energies. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step instructions but also the critical scientific reasoning that underpins each decision in the modeling cascade. By integrating molecular docking, molecular dynamics, and free energy calculations, this guide aims to provide a robust blueprint for predicting and analyzing the molecular interactions of this, and other, small molecules.

Part 1: The Strategic Imperative of In Silico Modeling

The Subject Molecule: this compound

The molecule at the core of this guide is this compound. Its structure features a benzoic acid core, a methoxy group, and a methylenedioxyphenyl ring, suggesting potential for diverse non-covalent interactions within a biological target's binding site. As of this writing, its specific biological targets are not extensively documented in publicly available literature, making it an ideal candidate for exploratory in silico screening and interaction modeling, a common scenario in early-stage drug discovery.

Rationale: Why Model Computationally?

Computational methods allow us to build a predictive model of how a ligand might interact with a protein target before committing to costly and time-consuming wet-lab synthesis and assays.[1] This approach enables the rapid screening of thousands of compounds, prioritization of the most promising candidates, and generation of mechanistic hypotheses about binding that can guide lead optimization.[3] The workflow described herein follows a logical progression of increasing computational rigor, designed to filter and refine predictions at each stage.

Part 2: The Integrated In Silico Workflow

A successful computational study is not a single experiment but a multi-stage pipeline. Each subsequent step builds upon the last, offering a more refined and computationally intensive view of the molecular interaction. The diagram below illustrates the comprehensive workflow that forms the structure of this guide.

Caption: The hierarchical workflow for in silico drug discovery.

Part 3: Foundational Preparatory Protocols

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.

Protocol: Ligand Preparation

The goal of this step is to generate a chemically correct, low-energy 3D conformation of the ligand.

Causality: A 2D chemical drawing is insufficient. We need a 3D structure with correct bond lengths, angles, and a realistic conformation for docking. Force field parameters, which describe the energetics of the molecule, must be assigned for subsequent energy calculations and dynamics simulations.[4]

Step-by-Step Methodology:

-

Obtain 2D Structure: Draw this compound using chemical drawing software like MarvinSketch or ChemDraw, or retrieve its structure from a database like PubChem if available. Save this in a standard format like SMILES or SDF.

-

Generate 3D Coordinates: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., GAFF2).[4] This step relaxes the structure into a low-energy conformation. This can be done with tools within AmberTools or other molecular modeling packages.

-

Assign Partial Charges: Calculate and assign partial charges to each atom. For small organic molecules, AM1-BCC charges are a well-regarded standard, often calculated using the antechamber tool in AmberTools.[5]

-

Generate Topology File: For molecular dynamics, a topology file that describes all bond, angle, and dihedral parameters is required. The parmchk2 tool in AmberTools can identify any missing parameters from the GAFF2 force field and generate the necessary additions.[4]

-

Final Format: Save the final prepared ligand structure in a .mol2 or .pdbqt format for docking and ensure the topology and parameter files are ready for MD.[6][7]

Protocol: Target Protein Preparation

This protocol prepares the protein receptor for docking by cleaning the structure and ensuring it is chemically correct.

Causality: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential water molecules, co-factors, or other protein chains that can interfere with docking.[8][9] Furthermore, these files typically lack hydrogen atoms, which are critical for defining the hydrogen-bonding network and overall electrostatics of the binding site.[10]

Step-by-Step Methodology:

-

Select and Download Target: Identify a potential protein target from the PDB (e.g., through literature review or homology to known targets of similar compounds). Download the structure in PDB format.

-

Clean the Structure: Load the PDB file into a molecular visualization program like UCSF Chimera or Discovery Studio Visualizer.[10]

-

Remove all crystallographic water molecules.[9] (Expert note: In advanced studies, specific water molecules known to mediate ligand binding may be retained).

-

Delete any co-crystallized ligands, ions, or cofactors not essential for binding.

-

If the biological unit is a monomer, remove any extraneous protein chains.[9]

-

-

Repair and Refine:

-

Check for and repair any missing side-chain atoms or backbone breaks using tools like the Dock Prep tool in Chimera or similar utilities.[11][12]

-

Add hydrogen atoms. It is crucial to select a method that optimizes the hydrogen-bonding network, often by considering the local environment and flipping terminal amide groups of asparagine and glutamine or rotating histidine imidazole rings.

-

-

Assign Charges: Add partial charges to the protein atoms using a standard protein force field like AMBER ff14SB.

-

Save Final Structure: Save the prepared receptor in the PDBQT format required by AutoDock Vina.[7] This format includes atomic coordinates, partial charges, and atom type information.

Part 4: Predicting Interactions via Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. It is a computationally efficient method ideal for initial screening.[13]

Caption: The streamlined workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina uses a sophisticated scoring function and a Lamarckian genetic algorithm to explore possible ligand conformations within a user-defined search space (the "grid box").[14][15] The scoring function estimates the binding free energy, providing a quantitative score to rank different poses and ligands.

Step-by-Step Methodology:

-

Define the Binding Site (Grid Box):

-

If a co-crystallized ligand was present in the original PDB file, the binding site is known. Center the grid box on the position of this original ligand.

-

If the site is unknown ("blind docking"), create a grid box large enough to encompass the entire protein surface.[16]

-

Expert Insight: A smaller, focused box improves sampling and reduces calculation time, but relies on prior knowledge. Blind docking is exploratory but computationally more demanding.

-

Define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) for the box. Tools in UCSF Chimera or AutoDock Tools can assist in this visually.[7][10]

-

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters defined above.

-

Execute Vina: Run the docking simulation from the command line.[17]

-

Analyze the Output: Vina will generate a PDBQT file containing the predicted binding poses (typically up to 9), ranked by their binding affinity scores in kcal/mol.[13] A log file will summarize these scores.

Data Presentation: Interpreting Docking Results

The primary outputs are the binding affinity and the 3D coordinates of the poses.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Example) |

| 1 | -8.5 | 0.00 | TYR 151, LYS 98, ASP 204 |

| 2 | -8.2 | 1.35 | TYR 151, LYS 98, PHE 210 |

| 3 | -7.9 | 2.11 | GLU 120, ARG 250 |

Trustworthiness Check: The best pose should be visually inspected. Are the interactions chemically sensible (e.g., hydrogen bonds formed where expected, hydrophobic parts in greasy pockets)? A lower (more negative) binding affinity score indicates a stronger predicted interaction.[13] However, this score is an estimation and should be used for ranking rather than as an absolute measure of binding strength.

Part 5: Assessing Stability with Molecular Dynamics (MD) Simulation

Docking provides a static picture. MD simulation introduces temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time, providing a much more realistic assessment of the interaction's stability.[18][19]

Caption: The sequential stages of an MD simulation protocol.

Protocol: MD Simulation with GROMACS

Causality: This protocol uses the GROMACS simulation package, a powerful and widely used engine.[20][21] The process involves creating a simulation box, solvating the complex, adding ions to neutralize the system, and then equilibrating it under controlled conditions before a final "production" run for data collection.[22][23]

Step-by-Step Methodology:

-

Prepare Topology: Use the protein topology generated during target preparation and the ligand topology from its preparation. Combine them to create a topology for the complex.

-

Create Simulation Box: Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.[24]

-

Solvation: Fill the box with explicit water molecules (e.g., TIP3P or SPC/E water models).[24]

-

Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[24]

-

Equilibration (NVT Ensemble): Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the complex while the protein and ligand are position-restrained. This stabilizes the system's temperature.[23]

-

Equilibration (NPT Ensemble): Perform a longer simulation (e.g., 200-500 ps) at constant Number of particles, Pressure, and Temperature (NPT). This stabilizes the pressure and ensures the system reaches the correct density.[23]

-

Production MD: Run the final simulation for data collection (e.g., 50-100 ns) with no position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Analysis of MD Trajectories

After the simulation, the trajectory must be analyzed to validate the stability of the complex.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein. Residues in the binding pocket that show reduced fluctuation upon ligand binding can indicate a stabilizing interaction.

Part 6: Rigorous Binding Free Energy Calculations

While docking scores are useful for ranking, methods like MM/PBSA and MM/GBSA provide a more accurate estimation of binding free energy by analyzing snapshots from the MD trajectory.[3][25][26][27]

Causality: These "end-point" methods calculate the free energy of the complex, the free receptor, and the free ligand, and combine them to compute the binding free energy (ΔG_bind).[3][25] They incorporate molecular mechanics energies, solvation energies (calculated via the Poisson-Boltzmann or Generalized Born models), and an estimation of entropy.[25][27]

Protocol: MM/PBSA Calculation

Step-by-Step Methodology:

-

Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames).

-

Generate Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

-

Run MM/PBSA Script: Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script in AmberTools.[28] This script will iterate through each snapshot and perform the energy calculations for all three species (complex, receptor, ligand).

-

Calculate ΔG_bind: The script computes the final binding free energy by applying the thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation: MM/PBSA Results

The output is a final binding free energy value and its components, which offer mechanistic insight.

| Energy Component | Average Value (kJ/mol) | Contribution |

| Van der Waals Energy | -150.4 | Favorable |

| Electrostatic Energy | -95.8 | Favorable |

| Polar Solvation Energy | +130.1 | Unfavorable |

| Non-Polar Solvation Energy | -15.2 | Favorable |

| ΔG_bind (Total) | -131.3 | Overall Favorable |

Expert Insight: The decomposition of energy allows you to identify the key driving forces for binding. In this example, van der Waals and electrostatic interactions are the primary contributors to binding affinity, while the polar solvation term (the energy penalty of desolvating the ligand and binding site) opposes it. These values are more reliable for comparing a series of related compounds than for predicting absolute experimental binding affinities.[25][26]

Part 7: Conclusion

This guide has outlined a comprehensive and robust workflow for the in silico characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate powerful, data-driven hypotheses regarding its potential biological targets and binding mechanisms. This hierarchical approach, which balances computational cost with predictive accuracy, serves as a foundational strategy in modern, computationally-driven drug discovery, enabling scientists to make more informed decisions and ultimately accelerate the path toward novel therapeutics.

References

-

GROMACS Tutorials. (n.d.). GROMACS. Retrieved January 15, 2026, from [Link]

-

Sun, H., et al. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Retrieved January 15, 2026, from [Link]

-

Gumbart, J. C., et al. (2013). Calculation of binding free energies. Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]

-

GROMACS tutorial. (n.d.). EMBL-EBI. Retrieved January 15, 2026, from [Link]

-

MM/PBSA and MM/GBSA. (n.d.). Deep Origin. Retrieved January 15, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 15, 2026, from [Link]

-

Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

GROMACS Tutorial. (n.d.). BioSoft. Retrieved January 15, 2026, from [Link]

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. Retrieved January 15, 2026, from [Link]

-

A Beginner's Guide to Molecular Docking! (2024). YouTube. Retrieved January 15, 2026, from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics Tutorials. Retrieved January 15, 2026, from [Link]

-

How does one prepare proteins for molecular docking? (2021). Quora. Retrieved January 15, 2026, from [Link]

-

Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics. Retrieved January 15, 2026, from [Link]

-

Gapsys, V., et al. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. Retrieved January 15, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 15, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved January 15, 2026, from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved January 15, 2026, from [Link]

-

Overview of typical CADD workflow. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved January 15, 2026, from [Link]

-

Tutorials and Webinars. (n.d.). GROMACS. Retrieved January 15, 2026, from [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved January 15, 2026, from [Link]

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 15, 2026, from [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved January 15, 2026, from [Link]

-

Calculating binding free energy using the FSA method. (2019). Docswiki. Retrieved January 15, 2026, from [Link]

-

Preparing the protein and ligand for docking. (n.d.). Retrieved January 15, 2026, from [Link]

-

Wang, L., et al. (2015). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. Retrieved January 15, 2026, from [Link]

-

BioNeMo for Biopharma. (n.d.). NVIDIA. Retrieved January 15, 2026, from [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). R Discovery. Retrieved January 15, 2026, from [Link]

-

Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Bioinformatics Review. Retrieved January 15, 2026, from [Link]

-

Sgobba, M., et al. (2012). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Molecular docking proteins preparation. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Workflow for open source computer-aided drug design. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Tutorials for Computer Aided Drug Design in KNIME. (2021). KNIME. Retrieved January 15, 2026, from [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved January 15, 2026, from [Link]

-

Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 15, 2026, from [Link]

-

Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Kalayan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design. Retrieved January 15, 2026, from [Link]

-

Protocol for MD simulations. (2023). iGEM KU Leuven. Retrieved January 15, 2026, from [Link]

-

Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved January 15, 2026, from [Link]

-

Molecular Dynamics (MD) Simulations, step by step protocol. (2018). protocols.io. Retrieved January 15, 2026, from [Link]

-

Protein-ligand docking. (2019). Galaxy Training. Retrieved January 15, 2026, from [Link]

-

Kalayan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 12. scotchem.ac.uk [scotchem.ac.uk]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 18. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. youtube.com [youtube.com]

- 23. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 24. biosoft.com [biosoft.com]

- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. tandfonline.com [tandfonline.com]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic Acid Analogs: Synthesis, Structural Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract